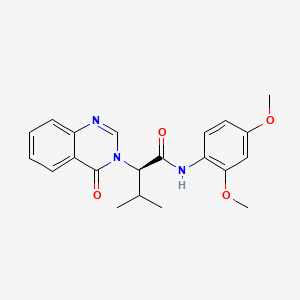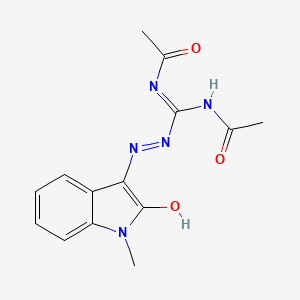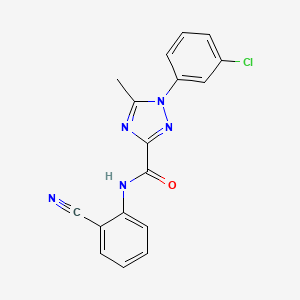![molecular formula C17H16N4O3S B13369610 methyl 3-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B13369610.png)
methyl 3-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazole ring through a cycloaddition reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Methyl 3-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of methyl 3-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole derivatives: These include compounds like 3,5-dimethylpyrazole and 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones.
Thiophene derivatives: Compounds such as 2-acetylthiophene and 3-thiophenecarboxylic acid.
Uniqueness
Methyl 3-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate is unique due to its combination of pyrazole, pyridine, and thiophene moieties. This structural diversity allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C17H16N4O3S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
methyl 3-[(5-ethyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H16N4O3S/c1-3-13-11(10-19-21(13)14-6-4-5-8-18-14)16(22)20-12-7-9-25-15(12)17(23)24-2/h4-10H,3H2,1-2H3,(H,20,22) |
Clave InChI |
DYXPVQYCASBEMX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(SC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B13369537.png)
![methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate](/img/structure/B13369545.png)
![3-(4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid](/img/structure/B13369547.png)




![6-(2-Furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369579.png)
![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenoxy)benzamide](/img/structure/B13369592.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369595.png)
![4-[3-(2-chloro-1-methyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13369597.png)
![2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13369602.png)
![5-bromo-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B13369605.png)
